Echinenone

Vue d'ensemble

Description

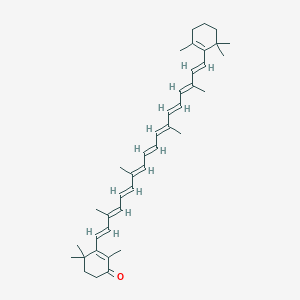

Echinenone is a xanthophyll, a type of carotenoid, with the chemical formula C40H54O. It is found in some cyanobacteria and is synthesized from beta-carotene by the enzyme beta-carotene ketolase. This compound has also been isolated from sea urchins. It is known for its role as an antioxidant and provitamin A, contributing to various biological functions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Echinenone can be synthesized from beta-carotene through chemical oxidation and catalysis. The process involves the regioselective oxidation of beta-apo-12’-carotenal into 4-oxo-beta-apo-12’-carotenal, followed by further reactions to produce this compound .

Industrial Production Methods: this compound is typically produced as a by-product of astaxanthin production using microorganismsThis strain accumulates this compound as the major component in its colony matrix, making it a potential bioresource for commercial production .

Analyse Des Réactions Chimiques

Types of Reactions: Echinenone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.

Major Products:

Oxidation: The oxidation of this compound can lead to the formation of 4-oxo-beta-carotene.

Reduction: Reduction can yield beta-carotene.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Photoprotection Mechanisms

Echinenone plays a crucial role in photoprotection within photosynthetic organisms. It is known to bind to the Orange-Carotenoid Protein (OCP), which is essential for the thermal dissipation of excess light energy. Research indicates that this compound can replace hydroxythis compound in OCP, activating photoprotective mechanisms under high light conditions. In mutants lacking hydroxythis compound but containing this compound, photoprotection was successfully induced, demonstrating its effectiveness in energy dissipation and protection against photodamage .

Light-Harvesting Antenna

This compound functions as a light-harvesting antenna in Gloeobacter rhodopsin, enhancing the efficiency of light absorption and energy transfer to retinal chromophores. Studies show that when this compound is reconstituted with Gloeobacter rhodopsin, it significantly improves the quantum efficiency of retinal fluorescence emission. This property is particularly valuable in bioengineering applications where efficient light capture is essential for processes like photosynthesis and photobioreactor design .

Antioxidant Properties

This compound exhibits notable antioxidant properties, which can be harnessed in food science and nutrition. Its ability to scavenge reactive oxygen species (ROS) makes it a potential candidate for enhancing the antioxidant capacity of food products. Research has demonstrated that this compound can improve the antioxidant activities of other compounds, suggesting its utility in developing functional foods aimed at disease prevention .

Biotechnological Applications

The production of this compound through biotechnological means has been explored extensively. Recent advancements have shown that increasing the activity of beta-carotene ketolase can significantly enhance this compound yields in microbial systems. This biotechnological approach opens avenues for sustainable production methods, potentially reducing reliance on chemical synthesis .

Ecological and Environmental Applications

This compound's role in cyanobacterial ecology is significant, particularly concerning its involvement in biogeochemical cycles and interactions within aquatic ecosystems. Its presence can influence the dynamics of phytoplankton communities and contribute to nutrient cycling. Moreover, studies suggest that this compound may play a role in bioremediation processes due to its ability to interact with various environmental pollutants .

Data Table: Summary of this compound Applications

Mécanisme D'action

Echinenone exerts its effects through several mechanisms:

Antioxidant Activity: this compound’s conjugated double bonds allow it to act as an antioxidant, neutralizing free radicals and protecting cells from oxidative damage.

Enzyme Inhibition: this compound inhibits acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission in the nervous system.

Comparaison Avec Des Composés Similaires

Echinenone is similar to other carotenoids such as canthaxanthin, astaxanthin, fucoxanthin, capsanthin, and capsorubin. it has unique properties that distinguish it from these compounds:

Canthaxanthin: Like this compound, canthaxanthin is a ketocarotenoid, but it has different absorption properties and biological roles.

Astaxanthin: Astaxanthin has a similar structure but contains additional hydroxyl groups, giving it different antioxidant properties.

Fucoxanthin: Fucoxanthin is found in brown algae and has a different conjugation pattern, affecting its photoprotective abilities.

Capsanthin and Capsorubin: These carotenoids are found in red peppers and have different functional groups, influencing their color and antioxidant activity.

This compound’s unique role in photoprotection and its potential therapeutic applications make it a compound of significant interest in various fields of research and industry.

Activité Biologique

Echinenone is a keto-carotenoid that has attracted significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its antioxidant, photoprotective, and potential therapeutic effects.

Chemical Structure and Properties

This compound is characterized by its acyclic structure and the absence of a β-ionone ring, which differentiates it from other carotenoids like β-carotene. This unique structure contributes to its distinct biological activities and its solubility properties, being relatively insoluble in polar solvents like ethanol and methanol .

Antioxidant Activity

This compound exhibits notable antioxidant properties, primarily due to its polyene structure, which allows it to scavenge free radicals effectively. Studies have demonstrated that this compound can mitigate oxidative stress by neutralizing reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Table 1: Antioxidant Activity of this compound Compared to Other Carotenoids

| Carotenoid | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 85 | 12 |

| Lycopene | 90 | 10 |

| β-Carotene | 70 | 15 |

Data derived from various studies on carotenoid antioxidant capabilities .

Photoprotective Mechanism

This compound plays a crucial role in photoprotection in cyanobacteria by binding to the Orange Carotenoid Protein (OCP). This interaction is essential for the photoprotection mechanism under high light conditions. When bound to OCP, this compound undergoes structural changes that enhance its ability to dissipate excess light energy as heat, thus preventing damage to photosynthetic machinery.

Case Study: this compound in Cyanobacteria

In a study involving Synechocystis mutants lacking this compound, researchers observed increased sensitivity to photoinhibition and impaired repair of Photosystem II (PSII). The presence of this compound was shown to protect PSII by scavenging singlet oxygen () and facilitating thermal dissipation of excitation energy .

Potential Therapeutic Applications

Recent research suggests that this compound may have therapeutic potential in various health contexts:

- Anti-inflammatory Effects : this compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), indicating its potential as an anti-inflammatory agent .

- Cancer Prevention : The antioxidant properties of this compound may contribute to its role in cancer prevention by reducing oxidative stress, which is linked to cancer development .

Propriétés

IUPAC Name |

2,4,4-trimethyl-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54O/c1-30(18-13-20-32(3)23-25-36-34(5)22-15-28-39(36,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-37-35(6)38(41)27-29-40(37,9)10/h11-14,16-21,23-26H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNWZXMBUKUYMD-QQGJMDNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)CCC2(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C(=O)CCC2(C)C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026555 | |

| Record name | all-trans-Echinenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

432-68-8 | |

| Record name | Echinenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=432-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Echinenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000432688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | all-trans-Echinenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β,β-caroten-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ECHINENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJ5IO02MNQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Echinenone is found in various organisms, with some notable examples being:

- Cyanobacteria: In Synechocystis sp. PCC 6803, this compound is synthesized from β-carotene by the enzyme β-carotene ketolase, encoded by the crtO gene. [] The absence of this gene leads to the absence of this compound in this species. []

- Bacteria: this compound has been isolated and identified as a pigment in bacteria like Micrococcus roseus. [] It was also found in Kocuria polaris MO, alongside β-carotene. []

- Algae: It is a key carotenoid in green algae like Scenedesmus obliquus, where it serves as an intermediate in the biosynthesis of astaxanthin. []

- Sea Urchins: this compound is a major carotenoid in sea urchins like Pseudocentrotus depressus. Dietary this compound has been shown to promote hatching and survival rates in this species. []

ANone: this compound is a ketocarotenoid with the following structural characteristics:

ANone: this compound exhibits unique spectroscopic properties due to its conjugated double-bond system:

ANone: this compound demonstrates diverse biological activities:

- Antioxidant Activity: Like many carotenoids, this compound acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. []

- Photoprotective Properties: this compound plays a role in protecting photosynthetic organisms from excess light energy, thereby mitigating photoinhibition. [] []

ANone: Due to its properties, this compound has potential applications in various fields:

- Food and Feed Industry: this compound is used as a feed additive in aquaculture to enhance the pigmentation of farmed fish and crustaceans. []

ANone: this compound, like other carotenoids, is susceptible to degradation upon exposure to light, oxygen, and high temperatures.

ANone: Several strategies can enhance this compound stability:

ANone: Various techniques are employed to analyze and characterize this compound:

- High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to separate, identify, and quantify this compound in various matrices. [, ]

- Mass Spectrometry (MS): MS coupled with HPLC (LC-MS) provides accurate identification and quantification of this compound. []

- Spectroscopic Techniques: UV-Vis and NMR spectroscopy are essential for structural characterization and studying this compound's photochemical properties. []

ANone: Research on this compound is focusing on:

- Investigating its potential therapeutic applications, particularly its anticancer and anti-inflammatory effects. []

- Developing efficient and sustainable production methods for this compound. []

- Optimizing its stability and bioavailability in formulations for various applications. []

- Exploring its role in the cytochrome b6f complex and its impact on electron transport in photosynthetic organisms. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.